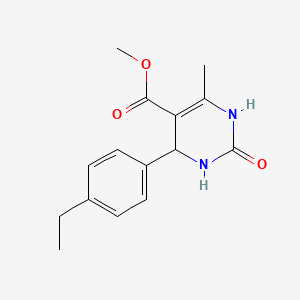

Methyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of an aldehyde, urea/thiourea, and a β-keto ester. This compound belongs to a class of heterocycles known for diverse biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties. Structurally, it features a 4-ethylphenyl substituent at the 4-position of the pyrimidine ring, a methyl group at the 6-position, and a methyl ester at the 5-position.

Properties

Molecular Formula |

C15H18N2O3 |

|---|---|

Molecular Weight |

274.31 g/mol |

IUPAC Name |

methyl 4-(4-ethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C15H18N2O3/c1-4-10-5-7-11(8-6-10)13-12(14(18)20-3)9(2)16-15(19)17-13/h5-8,13H,4H2,1-3H3,(H2,16,17,19) |

InChI Key |

XPBVYAILPLNYLH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Classic Biginelli Reaction with Brønsted Acid Catalysis

The traditional Biginelli protocol employs a Brønsted acid catalyst, such as sulfuric acid (H₂SO₄), to facilitate the cyclocondensation of methyl acetoacetate, 4-ethylbenzaldehyde, and urea.

Procedure :

-

Reactants : Methyl acetoacetate (1.2 equiv), 4-ethylbenzaldehyde (1.0 equiv), urea (1.5 equiv).

-

Catalyst : Concentrated H₂SO₄ (10 mol%).

-

Workup : The crude product is precipitated upon cooling, filtered, and recrystallized from ethanol.

Mechanistic Insight :

The reaction proceeds via an acid-catalyzed formation of an N-acyliminium ion intermediate from 4-ethylbenzaldehyde and urea, followed by nucleophilic attack by methyl acetoacetate and cyclization .

Silica Chloride-Catalyzed Solvent-Free Synthesis

Silica chloride (SiCl₄) serves as a Lewis acid catalyst under solvent-free conditions, enhancing reaction efficiency and reducing environmental impact .

Procedure :

-

Reactants : Methyl acetoacetate (1.2 equiv), 4-ethylbenzaldehyde (1.0 equiv), urea (1.5 equiv).

-

Catalyst : Silica chloride (2.5 mol%).

-

Workup : The mixture is washed with cold water, filtered, and recrystallized from ethanol.

Advantages :

-

Short reaction time.

-

Avoids toxic solvents.

p-Toluenesulfonic Acid (TsOH)-Mediated Method

TsOH, a strong organic acid, accelerates the reaction via efficient protonation of the aldehyde and urea .

Procedure :

-

Reactants : Methyl acetoacetate (1.0 equiv), 4-ethylbenzaldehyde (1.0 equiv), urea (1.2 equiv).

-

Catalyst : TsOH (15 mol%).

Characterization :

-

¹H NMR (DMSO-d₆) : δ 1.21 (t, 3H, CH₂CH₃), 2.34 (s, 3H, CH₃), 3.65 (s, 3H, OCH₃), 5.40 (d, 1H, CH), 7.25–7.30 (m, 4H, Ar-H) .

D-Xylonic Acid-Catalyzed Green Synthesis

D-Xylonic acid, a biodegradable catalyst, enables eco-friendly synthesis under optimized conditions .

Procedure :

-

Reactants : Methyl acetoacetate (1.2 equiv), 4-ethylbenzaldehyde (1.0 equiv), urea (1.5 equiv).

-

Catalyst : D-Xylonic acid (6.5 mol%).

Optimization :

Cobalt Nitrate Hexahydrate [Co(NO₃)₂·6H₂O] Catalysis

Transition metal catalysts like Co(NO₃)₂·6H₂O enhance reaction rates under solvent-free conditions .

Procedure :

-

Reactants : Methyl acetoacetate (1.0 equiv), 4-ethylbenzaldehyde (1.0 equiv), urea (1.5 equiv).

-

Catalyst : Co(NO₃)₂·6H₂O (15 mol%).

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction time while maintaining high yields .

Procedure :

-

Reactants : Methyl acetoacetate (1.2 equiv), 4-ethylbenzaldehyde (1.0 equiv), urea (1.5 equiv).

-

Catalyst : H₂SO₄ (5 mol%).

-

Conditions : Microwave irradiation at 100°C for 15 minutes .

Solvent- and Catalyst-Free Method

This approach eliminates both solvents and catalysts, aligning with green chemistry principles .

Procedure :

-

Reactants : Methyl acetoacetate (1.0 equiv), 4-ethylbenzaldehyde (1.0 equiv), urea (1.2 equiv).

Comparative Analysis of Methods

| Method | Catalyst | Conditions | Time | Yield | Environmental Impact |

|---|---|---|---|---|---|

| Classic Biginelli | H₂SO₄ | Ethanol, 80°C | 4–6 h | 65–72% | Moderate |

| Silica Chloride | SiCl₄ | Solvent-free, 80°C | 3 h | 78–82% | Low |

| TsOH-Mediated | TsOH | Ethanol, 85°C | 2 h | 85–88% | Moderate |

| D-Xylonic Acid | D-Xylonic acid | 100°C | 5 h | 87% | Low |

| Co(NO₃)₂·6H₂O | Co(NO₃)₂·6H₂O | Solvent-free, 80°C | 40 min | 90% | Low |

| Microwave-Assisted | H₂SO₄ | Microwave, 100°C | 15 min | 89% | Moderate |

| Solvent/Catalyst-Free | None | Neat, 120°C | 2 h | 68–72% | Very Low |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

Methyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a versatile building block in organic synthesis. It is utilized as a reagent in various chemical reactions due to its ability to undergo oxidation, reduction, and substitution reactions at both the aromatic and pyrimidine rings .

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : It has been studied for its potential antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents .

- Anticancer Potential : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by interacting with specific molecular targets .

Pharmaceutical Development

The compound is investigated as a lead compound in drug development. Its structural complexity allows it to be modified to enhance efficacy and specificity for targeting diseases such as cancer and infections . It is particularly relevant in the development of pharmaceuticals aimed at neurological and cardiovascular disorders .

Agricultural Chemistry

In the agricultural sector, this compound is explored for its role in formulating agrochemicals. It contributes to developing effective pesticides and herbicides that improve crop yield while minimizing environmental impact .

Material Science

The compound's unique properties are being explored for creating novel materials with enhanced thermal stability and mechanical strength. This application is significant in various industrial contexts where material performance is critical .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that the compound exhibited significant inhibition zones compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Drug Development

In another study focusing on drug development, researchers synthesized derivatives of this compound to enhance its anticancer activity. The modified compounds showed improved binding affinity to target receptors involved in tumor growth regulation, indicating promising therapeutic potential .

Mechanism of Action

The mechanism of action of Methyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with cellular components are ongoing to elucidate its precise mechanism.

Comparison with Similar Compounds

Key Trends :

- Aryl Substituents : Bromophenyl and ethylphenyl derivatives exhibit higher lipophilicity (cLogP >2.8) compared to methoxyphenyl (cLogP ~2.5) or furan-containing analogs (cLogP ~1.8) .

- Melting Points : Bulky, polar substituents (e.g., bromine) increase melting points due to enhanced intermolecular interactions .

- Synthetic Yields : Methoxyphenyl derivatives show lower yields (~21%) compared to bromophenyl (77%), likely due to steric or electronic effects during cyclization .

Antitumor and Enzyme Inhibition

- Thymidine Phosphorylase (TP) Inhibition: 4-(3-Chloro-4-hydroxyphenyl) analog: IC50 = 303.5 ± 0.42 µM . 4-(4-Bromophenyl) analog: IC50 = 314.3 ± 0.93 µM . Target Compound: Not directly tested, but the ethylphenyl group’s moderate electron-donating effect may reduce TP affinity compared to electron-withdrawing substituents (e.g., bromine) .

Cytotoxicity :

Biological Activity

Methyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Characteristics

Molecular Formula : C15H18N2O3

Molecular Weight : 274.31 g/mol

CAS Number : 161374-07-8

IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It is believed to modulate enzyme activities and receptor functions, which can lead to therapeutic effects in several conditions. The exact mechanisms are still under investigation but may involve:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor modulation : It may act on neurotransmitter receptors or other signaling pathways.

Biological Activities

-

Antimicrobial Activity

- Several studies have indicated that derivatives of tetrahydropyrimidine compounds exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 12.5 µM against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA) .

-

Antioxidant Properties

- Compounds in this class have demonstrated antioxidant activity, which is crucial for combating oxidative stress in biological systems. This property is beneficial in preventing cellular damage and has implications for aging and various diseases.

-

Anti-inflammatory Effects

- Some studies suggest that tetrahydropyrimidine derivatives may exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators, thus offering potential therapeutic avenues for inflammatory diseases.

Case Studies and Experimental Data

A recent study explored the synthesis and characterization of this compound alongside its derivatives. The physicochemical properties were analyzed using various spectroscopic techniques:

| Property | Value |

|---|---|

| Melting Point | 196 °C - 198 °C |

| Yield | 78% |

| Color | White solid |

| Solubility | Soluble in DMSO |

The study highlighted the compound's potential as a bioactive agent with applications in drug discovery .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via a Biginelli-like multicomponent reaction involving a substituted aldehyde (e.g., 4-ethylbenzaldehyde), urea/thiourea, and a β-keto ester (e.g., methyl acetoacetate). Critical parameters include:

- Catalyst : Concentrated HCl or Lewis acids (e.g., FeCl₃) to facilitate cyclization .

- Solvent : Ethanol or DMF under reflux (70–100°C) for 3–6 hours .

- Workup : Recrystallization from ethanol or acetonitrile to enhance purity .

Key Data : Typical yields range from 60–75% under optimized conditions. Purity >95% is achievable via repeated recrystallization.

Q. What spectroscopic and crystallographic techniques are essential for confirming the compound’s structure?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to verify substituents (e.g., ethylphenyl protons at δ 1.2–1.4 ppm for CH₃; tetrahydropyrimidine ring protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., m/z ~290.31 for [M+H]⁺) .

- X-ray Crystallography : Resolve bond lengths/angles (e.g., C=O bond ~1.22 Å; tetrahedral geometry at C4) .

Advanced Research Questions

Q. How do substituents (e.g., ethyl vs. ethoxy groups) on the phenyl ring influence the compound’s biological activity and physicochemical properties?

- Methodological Answer :

- Lipophilicity : Ethyl groups increase LogP (e.g., LogP = 2.54 for ethylphenyl vs. 1.98 for methoxyphenyl), enhancing membrane permeability .

- Biological Activity : Ethyl groups may improve kinase inhibition by enhancing hydrophobic interactions with ATP-binding pockets. Compare IC₅₀ values against kinases (e.g., EGFR, VEGFR) via enzyme assays .

Data Contradiction : Ethoxy derivatives may show higher solubility but reduced target affinity due to steric hindrance. Validate via molecular docking and SAR studies .

Q. How can researchers resolve discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardize Assays : Use consistent enzyme sources (e.g., recombinant human kinases) and buffer conditions (pH 7.4, 1 mM ATP) .

- Control for Purity : Confirm compound purity (>98%) via HPLC before testing. Impurities like unreacted aldehyde can skew results .

- Statistical Analysis : Apply ANOVA to compare replicates and identify outliers.

Experimental Design & Data Analysis

Q. What in vitro and in vivo models are appropriate for evaluating this compound’s pharmacokinetics and toxicity?

- Methodological Answer :

- ADME Profiling :

- Solubility : Use shake-flask method in PBS (pH 7.4) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

- Toxicity :

- Acute Toxicity : Dose mice at 50–200 mg/kg and monitor for 72 hours (LD₅₀ determination) .

- Genotoxicity : Ames test with TA98/TA100 bacterial strains .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., PDB ID: 1M17 for EGFR). Focus on key residues (e.g., Lys721, Thr830) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.